Sinomenine hydrochloride
CAS No.: 6080-33-7
Cat. No.: VC21344512
Molecular Formula: C19H24ClNO4
Molecular Weight: 365.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6080-33-7 |
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Molecular Formula | C19H24ClNO4 |
Molecular Weight | 365.8 g/mol |
IUPAC Name | (1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride |
Standard InChI | InChI=1S/C19H23NO4.ClH/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19;/h4-5,9,12-13,22H,6-8,10H2,1-3H3;1H/t12-,13+,19-;/m1./s1 |
Standard InChI Key | YMEVIMJAUHZFMW-VUIDNZEBSA-N |
Isomeric SMILES | CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC.Cl |
Canonical SMILES | CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC.Cl |
Chemical Properties and Structure
Sinomenine hydrochloride has the molecular formula C₁₉H₂₄ClNO₄ with a molecular weight of 365.85 g/mol . It is structurally characterized as (1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride . In systematic chemical nomenclature, it is also described as 9alpha,13alpha,14alpha-Morphinan-6-one, 7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methyl-, hydrochloride . The compound contains three defined stereocenters and demonstrates absolute stereochemistry .
Historical Background and Traditional Use
The medicinal use of Sinomenium acutum dates back millennia in Eastern traditional medicine. The plant extracts, particularly from root and stem decoctions, have been employed as folk remedies for neuralgia and rheumatoid arthritis throughout China, Japan, and other parts of the Far East . Among traditional "Fang-chi" plants, only Sinomenium acutum has been demonstrated to contain sinomenine, which is now recognized for its effectiveness in treating neuralgia and rheumatic diseases . This long history of traditional application provided the foundation for modern scientific investigation of sinomenine and its hydrochloride derivative.
Pharmacological Actions
Anti-inflammatory Effects
Sinomenine hydrochloride exhibits potent anti-inflammatory properties, making it particularly effective in treating conditions characterized by chronic inflammation. Research indicates that SH can significantly inhibit the production of pro-inflammatory cytokines and mediators, including interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 . In a study on IgA nephropathy, SH demonstrated significant anti-inflammatory effects by modulating immune responses . It has also been shown to suppress various inflammatory pathways in models of rheumatoid arthritis, validating its traditional application for this condition .
Analgesic Effects
SH possesses notable analgesic properties that have been documented in both traditional use and modern research. The mechanism behind its pain-relieving effects appears multifaceted, involving interaction with opioid receptors, particularly μ-opioid receptor activation, as well as modulation of neurotransmitter systems . Research has shown that sinomenine may alter the unbalanced neuroimmune interaction and inhibit neuroinflammation, oxidative stress, and central sensitization in chronic pain states . Daily subcutaneous injections of sinomenine for more than one week produced measurable analgesic effects in experimental models .
Anti-cancer Effects
Recent investigations have revealed promising anti-cancer properties of sinomenine hydrochloride across multiple cancer types. In breast cancer models, SH has been shown to potently inhibit cell viability across a broad panel of cell lines . It induces G1/S cell cycle arrest, causes apoptosis, and triggers oxidative DNA damage in breast cancer cells . Similarly, in human glioblastoma, SH inhibits cell proliferation by inducing cell cycle arrest and attenuates metastasis by suppressing matrix metalloproteinase-2/-9 expression .
Additionally, research has demonstrated that SH can induce vascular normalization in tumor models, which contributes to its anti-tumor and anti-metastasis effects on breast cancer at certain dosages . This vascular normalization improves chemotherapy effectiveness and enhances tumor immunity by inducing vascular maturity and enhancing tumor perfusion .
Neuroprotective Effects
Sinomenine hydrochloride has demonstrated significant neuroprotective effects across various neurological disorders. In cerebral ischemia models, SH suppresses neuroinflammation through multiple mechanisms, including inhibition of NF-κB activation and modulation of microglial function . It also shows protective effects in subarachnoid hemorrhage and intracerebral hemorrhage by shifting microglia toward an anti-inflammatory phenotype .
In multiple sclerosis models, administration of sinomenine attenuates pathological responses and reduces neurological scores associated with clinical symptoms . The compound has been shown to suppress infiltration of inflammatory cells and decrease pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in spinal cord tissue, while increasing anti-inflammatory cytokines like IL-10 .
Cardiovascular Effects
Recent research has uncovered promising cardiovascular applications for sinomenine hydrochloride. In a study on pulmonary arterial hypertension, SH repressed increased right ventricular systolic pressure and attenuated right ventricular hypertrophy and pulmonary artery remodeling in model rats . It reversed the expression of BCL2 and BAX and prevented the apoptosis of endothelial cells while increasing the contents of IKBα and NRF2, which are crucial for cellular protection .
Molecular Mechanisms of Action
Effects on Signaling Pathways
Sinomenine hydrochloride exerts its effects through modulation of multiple signaling pathways. One key mechanism involves the mitogen-activated protein kinase (MAPK) pathway. Research has shown that SH's anti-cancer effects are regulated by increased expression levels of phosphorylated ERK, JNK, and p38 MAPK . Additionally, SH inhibits the activation of nuclear factor kappa B (NF-κB) in various cell types, including monocyte-derived dendritic cells, macrophages, and synoviocytes , which contributes to its anti-inflammatory effects.
In neurological conditions, SH influences several pathways, including suppression of ASIC1a- or L-type calcium channels-mediated calcium-CaMKII signaling, inhibition of STAT3 activation, and enhancement of Nrf2 signaling . In cancer models, SH has been found to trigger endoplasmic reticulum stress and reverse epithelial-mesenchymal transition (EMT), both endogenous and exogenous .
Effects on Immune System
Sinomenine hydrochloride demonstrates significant immunomodulatory activities across various immune cell types. It affects T-cell function by suppressing both T-helper 1 (Th1) and Th2 immune responses, which contributes to its anti-arthritic effects . The compound also inhibits the proliferation and activity of macrophages and lymphocytes while reducing the production of pro-inflammatory cytokines .
A unique characteristic of sinomenine is its potent histamine-releasing properties, which occur in association with degranulation of tissue mast cells in mammalian tissues, particularly in skin and joint capsules . This histamine release contributes to many of sinomenine's pharmacological actions, including vasodilatation, increased vascular permeability, and acceleration of lymph flow .
The following table summarizes the key effects of sinomenine on various molecular targets:
Effects on Oxidative Stress
Sinomenine hydrochloride has demonstrated significant antioxidant properties through multiple mechanisms. In breast cancer models, SH resulted in an increase in reactive oxygen species (ROS), suggesting a dual role in redox modulation depending on cellular context . In neurological disorders, SH suppresses nitric oxide (NO)-mediated oxidative stress by restoring impaired Nrf2 and subsequent HO-1-NQO1 signaling in microglia .
The compound has been shown to reduce NADPH oxidase activity in microglial cells and upregulate Nrf2 in the spinal cord of rats with spinal cord injury . This modulation of oxidative stress pathways contributes to SH's neuroprotective and anti-inflammatory effects.
Pharmacokinetics
Pharmacokinetic studies have provided important data on the absorption, distribution, metabolism, and excretion of sinomenine hydrochloride. After a single oral dose of 60 mg in healthy adult males, the maximum plasma concentration (Cmax) of sinomenine reaches 123 ng/mL . Under steady-state conditions with 60 mg twice daily dosing, the Cmax increases to 279 ng/mL .
The area under the curve (AUC) values are 3064 ng×h/mL for a single 60 mg oral dose and 7436 ng×h/mL under steady-state conditions . The compound demonstrates a relatively long half-life of 13.4 hours after a single dose, extending to 15.1 hours at steady state , which supports convenient dosing regimens for clinical applications.
Clinical Applications
Rheumatoid Arthritis and Inflammatory Conditions
Sinomenine hydrochloride's most established clinical application is in the treatment of rheumatoid arthritis and other inflammatory conditions. It is the main component of Zhengqing Fengtongning sustained-release tablets, a principal Chinese herbal medicine for treating rheumatoid arthritis . Clinical studies have demonstrated that SH effectively relieves pain, swelling, and other symptoms of acute and chronic inflammatory conditions when administered subcutaneously or orally .
The anti-rheumatic effects of sinomenine are believed to be mediated through histamine H2-receptors on fibroblasts (for granulation tissue growth) and on T-cells (for adjuvant arthritis) . Daily injections of a small dose of SH inhibited granulation tissue growth and adjuvant arthritis in experimental models .
Cancer Treatment
Emerging research suggests potential applications of sinomenine hydrochloride in cancer therapy. Studies have demonstrated that SH can induce breast cancer cell death through reactive oxygen species-dependent and -independent pathways with upregulation of MAPKs . In vivo studies have shown that SH effectively inhibits tumor growth without significant toxicity .
In glioblastoma, SH inhibits the metastasis of cancer cells by suppressing the expression of matrix metalloproteinase-2/-9 and reversing epithelial-mesenchymal transition . Additionally, at appropriate dosages, SH can induce vascular normalization in tumors, which contributes to its anti-tumor and anti-metastasis effects while improving the efficacy of chemotherapy .
Neurological Disorders
Sinomenine hydrochloride shows promise in treating various neurological disorders. In cerebral ischemia, SH provides neuroprotection by inhibiting neuroinflammation and oxidative stress through multiple mechanisms . For multiple sclerosis, administration of sinomenine attenuates pathological responses and reduces clinical symptoms in experimental models .
The compound has also demonstrated efficacy in subarachnoid hemorrhage and intracerebral hemorrhage by shifting microglia toward an anti-inflammatory phenotype and suppressing inflammatory mediators . These findings suggest potential applications in treating acute and chronic neurological conditions characterized by inflammation and oxidative stress.
Adverse Effects and Toxicity
Despite its therapeutic benefits, sinomenine hydrochloride is associated with certain adverse effects. Clinical side effects observed with high doses of injected sinomenine or decocted Sinomenium acutum include injection site flare, pruritus in the head and upper body parts, edema around the lips and eyelids, and temporary headache . Most of these side effects can be reduced by antihistamines (H1-receptor antagonists), suggesting they are related to sinomenine's histamine-releasing properties .
Current Research and Future Perspectives
Current research continues to explore the multifaceted therapeutic potential of sinomenine hydrochloride. Recent investigations have focused on elucidating its molecular mechanisms in various disease models, including cancer, neurological disorders, and inflammatory conditions. The compound's ability to modulate multiple signaling pathways and affect various cell types presents opportunities for developing targeted therapies.
Future research directions may include:
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Development of optimized delivery systems to enhance bioavailability and targeted distribution
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Exploration of combination therapies with established drugs to leverage synergistic effects
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Investigation of structure-activity relationships to develop more potent and selective derivatives
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Expanded clinical trials to evaluate efficacy and safety in human patients across various conditions
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Examination of long-term effects and potential for disease modification in chronic conditions
The versatile pharmacological profile of sinomenine hydrochloride positions it as a promising candidate for both traditional and innovative therapeutic applications.
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